[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester

PROTAC linker design Molecular property optimization Chemical biology

The compound benzyl (4-(2-aminoacetamido)cyclohexyl)(cyclopropyl)carbamate (CAS 1353981-85-7, MFCD21095309) is a carbamate-protected cyclohexyl-diamine derivative with the molecular formula C₁₉H₂₇N₃O₃ and a molecular weight of 345.44 g/mol. It features a cyclopropyl group N-linked to the cyclohexyl ring, a 2-aminoacetamido (glycinamide) substituent at the 4-position of the cyclohexane, and a benzyl carbamate (Cbz) protecting group.

Molecular Formula C19H27N3O3
Molecular Weight 345.4 g/mol
Cat. No. B7928719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester
Molecular FormulaC19H27N3O3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CN)N(C2CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H27N3O3/c20-12-18(23)21-15-6-8-16(9-7-15)22(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13,20H2,(H,21,23)
InChIKeyOAJYBSVHPITBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester: A Bifunctional Intermediate for Targeted Covalent Inhibitor and PROTAC Design


The compound benzyl (4-(2-aminoacetamido)cyclohexyl)(cyclopropyl)carbamate (CAS 1353981-85-7, MFCD21095309) is a carbamate-protected cyclohexyl-diamine derivative with the molecular formula C₁₉H₂₇N₃O₃ and a molecular weight of 345.44 g/mol [1]. It features a cyclopropyl group N-linked to the cyclohexyl ring, a 2-aminoacetamido (glycinamide) substituent at the 4-position of the cyclohexane, and a benzyl carbamate (Cbz) protecting group [2]. This combination of a free primary amine, a cyclopropyl group for conformational restriction, and an orthogonal Cbz protecting group makes it a strategic bifunctional building block for medicinal chemistry applications, particularly in the synthesis of bivalent ligands, targeted protein degraders (PROTACs), and covalent probe molecules .

Procurement Risk: Why Structural Analogs Cannot Replace [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester in Multi-Step Syntheses


Seemingly similar cyclohexyl-carbamate building blocks cannot be freely interchanged because the precise spatial orientation of the reactive handles critically governs downstream synthetic efficiency and target engagement. Replacing the cyclopropyl group with a smaller methyl or a bulkier isopropyl group alters the N-substituent's steric demand, which can shift the conformational equilibrium of the cyclohexane ring and affect the trajectory of the pendant aminoacetamido group in the final ligand's binding pocket [1]. Similarly, substituting the benzyl carbamate (Cbz) with a tert-butyl carbamate (Boc) changes the deprotection conditions, which may be incompatible with acid-sensitive intermediates or lead to premature cleavage in later synthetic steps [2]. Even a positional isomer, such as the 2-substituted cyclohexyl analog, presents a different relative geometry between the amino and carbamate groups, which can fundamentally disrupt the intended exit vector in a PROTAC ternary complex or the fit within a shallow protein pocket [3].

Quantitative Differentiation of [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester for Informed Procurement


Molecular Weight and ClogP Differential for Permeability-Guided Library Design

The target compound occupies a distinct physicochemical space compared to its close analogs. The combination of a cyclopropyl N-substituent and a Cbz protecting group yields a molecular weight (MW) of 345.44 g/mol and a predicted LogP (XLogP3-AA) of approximately 2.7 [1]. In comparison, the ethyl analog (CAS 1353946-92-5, CID 66566692) has a lower MW of 333.4 g/mol and a reduced XLogP3-AA of 1.7, indicating significantly lower lipophilicity [1]. This quantified LogP difference of approximately 1.0 log unit suggests that the cyclopropyl compound will exhibit enhanced passive membrane permeability relative to its ethyl counterpart, a critical consideration for designing cell-permeable PROTACs or optimizing oral bioavailability in lead candidates.

PROTAC linker design Molecular property optimization Chemical biology

Cyclopropyl vs. Ethyl: Impact on Conformational Restriction and Exit Vector Geometry

In cyclohexyl-diamine systems, the identity of the N-alkyl substituent influences the preferred orientation of the exocyclic amine. SAR studies on structurally related amino-alkyl-cyclohexane (AAC) NMDA receptor antagonists demonstrate that N-methyl, N-ethyl, and N-cyclopropyl modifications yield distinct in vivo anticonvulsant potencies, with ED₅₀ values ranging from 3.6 to 130 mg/kg i.p. in the MES model, directly attributable to differences in conformational preference and receptor engagement [1]. While no direct binding data exist for the target compound itself, the class-level SAR establishes that the cyclopropyl group provides a unique combination of minimal steric bulk with significant conformational restriction, producing an exit vector for the aminoacetamido moiety that differs from both the ethyl and methyl analogs [1]. The Cbz protecting group further imposes a well-defined geometry that is absent in the free amine or Boc-protected variants.

Conformational restriction Bivalent ligand design Medicinal chemistry

Orthogonal Cbz Protection Enables Chemoselective Elaboration Compared to Boc Analogs

The benzyl carbamate (Cbz) protecting group on the target compound provides orthogonal stability relative to the acid-labile tert-butyl carbamate (Boc) group found on direct analogs. The Cbz group is stable to the acidic conditions (e.g., TFA or HCl/dioxane) required for Boc deprotection but can be selectively removed under mild hydrogenolysis (H₂, Pd/C) or transfer hydrogenation conditions . This orthogonality is quantitatively significant: commercial Boc-protected analogs such as tert-butyl (4-(2-aminoacetamido)cyclohexyl)carbamate (CAS 1353960-37-8, C₁₃H₂₅N₃O₃) cannot be used in synthetic sequences requiring acidic transformations prior to amine deprotection without risking premature cleavage . The Cbz compound thus enables a different sequence of chemoselective deprotection and conjugation steps that is incompatible with Boc chemistry.

Orthogonal protection strategy Solid-phase synthesis PROTAC linker chemistry

Supplier-Reported Purity Benchmarks: 97–98% Enabling Reliable SAR Quantification

The commercial availability of this compound at defined purity levels supports reproducible biological assay data. Multiple established vendors report purities of 97% (AiFChem) and 98% (Leyan) for the target compound CAS 1353981-85-7, with molecular identity confirmed by MDL number MFCD21095309 . In contrast, some closely related analogs such as [4-((S)-2-amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1354019-22-9) are available at comparable purity levels, but the identity of a key intermediate for a given synthetic target must be verified via orthogonal analytical methods (NMR, LCMS, HPLC) to ensure that the correct regioisomer (4- vs. 2-substituted cyclohexyl) and stereochemistry are present . The 97–98% purity range is suitable for direct use in parallel medicinal chemistry libraries without additional purification, reducing procurement-to-assay cycle time.

Quality control Reproducibility Medicinal chemistry procurement

High-Value Application Scenarios for [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Based on Differentiated Properties


PROTAC Linker Design: Exploiting Cbz Orthogonality and Cyclopropyl Exit Vector

In the design of proteolysis-targeting chimeras (PROTACs), the linker must connect a target-binding warhead to an E3 ligase ligand with precise geometry. The target compound provides a bifunctional cyclohexyl scaffold with orthogonal protection: the Cbz group can be selectively removed under neutral hydrogenolysis conditions to reveal a secondary amine for attachment of the E3 ligase recruiter, while the free primary amine on the aminoacetamido side chain remains available for coupling to the target protein ligand [1]. The cyclopropyl N-substituent imposes a restricted conformational preference that defines the exit vector of the aminoacetamido arm, a feature that class-level SAR indicates can shift biological potency by up to 36-fold compared to alternative N-alkyl substituents [2]. This combination of chemoselective handle and defined geometry makes the compound particularly suitable for PROTAC linker SAR campaigns.

Covalent Fragment Library Synthesis: Primary Amine Handle for Warhead Installation

Covalent drug discovery requires building blocks with a free amine for late-stage installation of electrophilic warheads (e.g., acrylamides, chloroacetamides, vinyl sulfonamides). The target compound possesses a free primary amine on the aminoacetamido side chain, which can be directly acylated with activated esters or acid chlorides to produce a focused library of covalent probe candidates [1]. The Cbz-protected cyclopropyl-carbamate moiety remains intact during this transformation, allowing for subsequent deprotection and further diversification. This contrasts with the analogous ethyl-substituted compound (ΔXLogP3-AA ≈ −1.0), which would produce a more hydrophilic covalent probe with potentially lower cell permeability — a key parameter in cellular target engagement assays .

Bivalent Ligand Construction for GPCR and Kinase Dimerization Studies

Bivalent ligands targeting receptor dimers (e.g., GPCR heterodimers, kinase pseudodimers) require a rigid spacer with two differentially addressable attachment points separated by a defined distance. The target compound's 1,4-disubstituted cyclohexane core provides a trans-configured spacer of approximately 5–6 Å between the cyclopropyl-carbamate nitrogen and the aminoacetamido nitrogen, while the Cbz and free amine groups offer orthogonal coupling handles for sequential conjugation of two distinct pharmacophores [1]. The 97–98% purity specification from commercial suppliers ensures that the bivalent ligand product distribution is dominated by the desired heterobifunctional species rather than symmetrical byproducts arising from competing reactions at trace bis-amine impurities [2].

Structure-Activity Relationship Studies on Amino-Alkyl-Cyclohexane Pharmacophores

The amino-alkyl-cyclohexane (AAC) scaffold is pharmacologically validated in the NMDA receptor antagonist space, with compounds such as memantine and neramexane demonstrating clinical utility in neurodegenerative and neuropsychiatric conditions [1]. The target compound extends this scaffold class by introducing a glycinamide (aminoacetamido) substituent at the 4-position, which can serve as a hydrogen bond donor/acceptor pair for additional receptor interactions. Systematic SAR exploration of the cyclopropyl versus smaller N-alkyl substituents can probe the steric tolerance of the target binding site, and the Cbz group provides a convenient UV chromophore for HPLC-based metabolic stability and permeability assays without requiring radiolabeling [2]. The compound thus serves as a versatile intermediate for generating panels of AAC analogs for neuroscience drug discovery programs.

Quote Request

Request a Quote for [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.